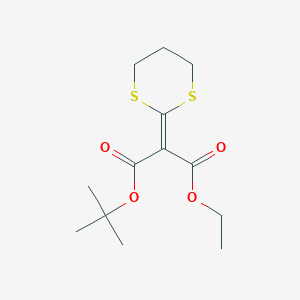
tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate is an organic compound that features a 1,3-dithiane ring, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of an acid catalyst. This reaction forms the 1,3-dithiane ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or boron trifluoride .
Chemical Reactions Analysis
tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs that target specific enzymes or pathways.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the 1,3-dithiane ring can coordinate with metal ions, which can influence the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate include other 1,3-dithianes and 1,3-dithiolanes. These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity. For example:
1,3-Dithiane: A simpler compound with only hydrogen atoms as substituents.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring instead of a six-membered ring.
tert-Butyl ethyl ether: While not a direct analog, it shares the tert-butyl and ethyl groups but lacks the sulfur-containing ring.
These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes and undergo a variety of chemical reactions.
Properties
CAS No. |
62280-78-8 |
|---|---|
Molecular Formula |
C13H20O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(1,3-dithian-2-ylidene)propanedioate |
InChI |
InChI=1S/C13H20O4S2/c1-5-16-10(14)9(11(15)17-13(2,3)4)12-18-7-6-8-19-12/h5-8H2,1-4H3 |
InChI Key |
ANTWERWJRRIMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCCCS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















